1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE
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Overview
Description
1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
3-(3-Bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline is a derivative of quinazoline, a class of compounds known to exhibit significant biological activities Quinazoline derivatives have been found to inhibit ulk1, an autophagy initiation kinase, which plays a role in the development and progression of non-small cell lung cancer (nsclc) . They also inhibit chromatin-associated proteins in histones .
Mode of Action
For instance, they can inhibit the activity of enzymes like ULK1 and histone methyltransferase (G9a) . This inhibition can lead to changes in cellular processes, such as autophagy and gene expression.
Biochemical Pathways
Quinazoline derivatives have been associated with the regulation of autophagy and chromatin remodeling , which can affect various downstream cellular processes.
Result of Action
Quinazoline derivatives have been associated with anticancer activity , potentially due to their ability to inhibit key enzymes involved in cancer progression .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitutions on the quinazoline ring .
Cellular Effects
Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid and formamide under acidic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.
Piperidine Substitution: The piperidin-1-yl group can be introduced through a nucleophilic substitution reaction involving piperidine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can lead to various substituted quinazoline derivatives .
Scientific Research Applications
1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as erlotinib and gefitinib, which are used in cancer treatment.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE is unique due to its combined structural features of quinazoline, triazole, and piperidine moieties.
Properties
IUPAC Name |
3-(3-bromophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5/c21-15-8-6-7-14(13-15)18-20-22-19(25-11-4-1-5-12-25)16-9-2-3-10-17(16)26(20)24-23-18/h2-3,6-10,13H,1,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOZPMZPBLYRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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